N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(2-Methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its complex molecular architecture. The compound features a central oxalamide core (N-C(O)-C(O)-N) with two distinct substituents: a 2-methoxyethyl group at the N1 position and a branched chain at the N2 position incorporating a 1-methylindolin-5-yl moiety and a 4-methylpiperazin-1-yl group.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c1-24-9-11-26(12-10-24)19(15-23-21(28)20(27)22-7-13-29-3)16-4-5-18-17(14-16)6-8-25(18)2/h4-5,14,19H,6-13,15H2,1-3H3,(H,22,27)(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSPPPSNONMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC3=C(C=C2)N(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is , and it features an oxalamide backbone linked to a methoxyethyl group and an indolin-piperazine moiety.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Receptor Modulation : The indolin and piperazine components suggest potential interactions with neurotransmitter receptors, particularly those involved in anxiety and mood regulation.
- Enzyme Inhibition : Similar oxalamide derivatives have shown inhibitory effects on specific enzymes, which could be relevant for therapeutic applications in conditions such as depression or anxiety disorders .
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Neuropharmacological Effects
Studies have indicated that compounds with similar structures can exhibit anxiolytic and antidepressant effects. For instance, modifications of oxalamide derivatives have been linked to significant reductions in anxiety-like behaviors in animal models .
2. Antimicrobial Properties
Some oxalamide derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound might also possess similar properties. This activity is typically evaluated using minimum inhibitory concentration (MIC) assays.
3. Cardiovascular Effects
Research on related compounds has shown potential cardiovascular benefits, including modulation of blood pressure and heart rate. These effects are often assessed using isolated heart models to determine perfusion pressure changes .
Case Studies
Several studies have explored the biological activities of similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Wu et al. (1999) | Benzene sulfonamide | Cardiovascular | Indicated changes in perfusion pressure in isolated hearts. |
| Tilton et al. (2000) | Sulfonamide derivative | Antihypertensive | Attenuated pulmonary hypertension in rats. |
| Mahanthesh et al. (2020) | Oxalamide derivative | Antibacterial | Showed promising results against Gram-positive bacteria. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for assessing its safety profile.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | TBD |
| Half-Life | TBD |
| Metabolic Pathways | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks explicit data on N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide. However, comparisons can be inferred based on structural analogs and related compounds described in the literature:
Oxalamide Derivatives
Oxalamide-based compounds are prevalent in drug discovery due to their hydrogen-bonding capacity and conformational flexibility. For example:
- Example 51 (EU Patent Application) : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide .
- Key Differences : While Example 51 shares a carboxamide backbone, it incorporates a thiazole ring and a pyrrolidine scaffold, which may enhance metabolic stability compared to the indoline-piperazine system in the target compound.
Piperazine-Containing Compounds
Piperazine derivatives are common in CNS-targeting drugs. For instance:
- Buprofezin: A thiadiazinone insecticide with a tert-butylimino group and piperazine-like substituents . Key Differences: Buprofezin’s simpler structure lacks the oxalamide core and indoline moiety, resulting in divergent biological targets (insect growth regulation vs.
Indoline Derivatives
Indoline scaffolds are associated with serotonin receptor modulation. For example:
- Naptalam: A herbicide with a naphthalene-amino benzoic acid structure . Key Differences: Naptalam’s planar aromatic system contrasts with the target compound’s 3D indoline-piperazine architecture, likely leading to distinct solubility and target engagement profiles.
Limitations of Available Evidence
Structural comparisons remain speculative without empirical validation. Future studies should prioritize:
Q & A
Q. Optimization Strategies :
- Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
- Solvent Selection : Use anhydrous DMF or dichloromethane to stabilize reactive intermediates .
Which characterization techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
- X-ray Crystallography :
- Resolves 3D conformation, critical for studying binding interactions with biological targets .
What in vitro assays are suitable for initial screening of its biological activity?
Basic Research Question
- Receptor Binding Assays :
- Radioligand displacement assays (e.g., cannabinoid receptor CB1/CB2) to assess affinity (IC₅₀ values) .
- Cytotoxicity Screening :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects at 1–100 µM concentrations .
- Enzyme Inhibition :
- Kinase inhibition profiling (e.g., RSK2) using fluorescence-based assays .
How can computational modeling aid in predicting the compound's interaction with biological targets?
Advanced Research Question
- Molecular Docking :
- AutoDock Vina or Schrödinger Suite predicts binding poses to receptors (e.g., G-protein-coupled receptors). Key interactions: hydrogen bonding with oxalamide carbonyl groups and hydrophobic contacts with indolinyl moieties .
- Molecular Dynamics (MD) Simulations :
- 100-ns simulations in explicit solvent (e.g., TIP3P water model) assess binding stability and conformational changes .
- QSAR Modeling :
- Quantitative structure-activity relationship models correlate substituent modifications (e.g., methoxy vs. chloro groups) with activity trends .
What strategies address discrepancies in biological activity data across different studies?
Advanced Research Question
- Experimental Replication :
- Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis :
- Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values may arise from differences in cell viability assay endpoints .
- Orthogonal Validation :
- Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
What are the challenges in establishing structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Stereochemical Complexity :
- The indolinyl-piperazinyl moiety introduces chiral centers; enantioselective synthesis and HPLC separation are required to isolate active stereoisomers .
- Substituent Effects :
- Modifying the methoxyethyl group to ethoxy or hydroxyethyl alters solubility and logP values, impacting bioavailability.
Q. SAR Table :
| Modification Site | Example Substituent | Biological Impact |
|---|---|---|
| Methoxyethyl | Ethoxyethyl | Reduced solubility (logP +0.5) |
| Piperazine Methyl | Ethyl | Increased CB2 affinity (IC₅₀: 50 nM → 30 nM) |
| Indolinyl Position | 6-Fluoro substitution | Enhanced kinase inhibition (RSK2 IC₅₀: 1.2 µM → 0.7 µM) |
How can researchers resolve contradictory data regarding the compound's metabolic stability?
Advanced Research Question
- In Vitro Metabolism Studies :
- Use liver microsomes (human/rat) with LC-MS to identify major metabolites (e.g., N-demethylation or oxidation of piperazine) .
- Comparative Pharmacokinetics :
- Administer the compound orally and intravenously in rodent models to calculate bioavailability (%F) and half-life (t½) .
- CYP450 Inhibition Assays :
- Screen for interactions with CYP3A4/2D6 isoforms to explain variability in metabolic rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
